molecular formula C30H22N4O4 B1194604 Adozelesin

Adozelesin

货号: B1194604
分子量: 502.5 g/mol
InChI 键: BYRVKDUQDLJUBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adozelesin is an alkylating agent that bind to the DNA minor groove in a sequence-specific manner and form covalent adducts with adenines, resulting in the inhibition of DNA replication and induction of apoptosis. (NCI04)

常见问题

Basic Research Questions

Q. What experimental models are most appropriate for studying Adozelesin’s cytotoxic effects?

Methodological Answer:

  • Use V79 Chinese hamster lung fibroblasts to assess cytotoxicity via clonogenic assays, as this compound exhibits IC₅₀ values in the picomolar range in this model .
  • Human tumor clonogenic assays (e.g., breast cancer cell lines) are suitable for evaluating phase-specific toxicity (e.g., maximal cytotoxicity in late G1/early S phase) .
  • Simian Virus 40 (SV40)-based in vitro replication systems can isolate this compound’s effects on DNA replication machinery .

Q. How can researchers confirm this compound’s sequence-specific alkylation of DNA?

Methodological Answer:

  • DNA footprinting (e.g., DNase I hypersensitivity assays) identifies preferential binding at A-T-rich minor grooves .
  • UV crosslinking or mass spectrometry detects covalent adducts at adenine N3 positions in defined sequences (e.g., 5’-AAAAA-3’) .
  • In vitro replication rescue experiments (e.g., adding exogenous replication protein A (RPA)) confirm functional disruption of DNA-protein interactions .

Q. What parameters should be monitored to assess this compound-induced cell cycle perturbations?

Methodological Answer:

  • Flow cytometry with propidium iodide staining reveals S-phase delay followed by G2/M arrest and polyploidy in treated cells .
  • Western blotting for p53 upregulation and RPA hyperphosphorylation (Ser4/Ser8) validates activation of DNA damage checkpoints .
  • Time-lapse microscopy tracks mitotic bypass events (e.g., tetraploid formation without cytokinesis) .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s DNA synthesis inhibition across experimental systems?

Methodological Answer:

  • Compare dose-response curves: this compound inhibits L1210 cell growth at 10-fold lower concentrations than DNA synthesis inhibition, suggesting cytotoxicity is not solely replication-dependent .
  • Use isobologram analysis to differentiate additive vs. synergistic effects in combination studies (e.g., with tetraplatin or 5-azacytidine) .
  • Validate replication stress markers (e.g., γH2AX foci) in systems where DNA adduct formation is minimal (e.g., SV40 models) .

Q. What mechanisms explain this compound’s synergy with hypomethylating agents like 5-azacytidine?

Methodological Answer:

  • Co-treatment increases DNA helix destabilization, enhancing this compound’s access to minor grooves in hypomethylated regions .
  • Quantify RPA inactivation via chromatin immunoprecipitation (ChIP) in 5-azacytidine-pretreated cells to assess replication fork stalling .
  • Measure synergistic cytotoxicity using the median-effect principle (combination index <1 indicates synergy) .

Q. How can preclinical models optimize this compound dosing to mitigate myelosuppression?

Methodological Answer:

  • Reference phase I clinical trial data : 24-hour infusions at 100 µg/m² every 6 weeks minimize prolonged thrombocytopenia/granulocytopenia while maintaining efficacy .
  • In murine models, compare bolus vs. continuous dosing schedules using peripheral blood cell counts and bone marrow histology .
  • Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate drug exposure with hematopoietic toxicity .

Q. What experimental strategies address this compound’s limited efficacy in metastatic breast cancer?

Methodological Answer:

  • Test alternative schedules (e.g., metronomic dosing) to reduce myelosuppression and improve tolerability in xenograft models .
  • Combine with Mge1p overexpression to suppress replication origin dysfunction, as shown in yeast models under alkylation stress .
  • Evaluate biomarkers (e.g., RPA phosphorylation status) to identify patient subgroups with enhanced sensitivity .

属性

IUPAC Name

N-[2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-1H-indol-5-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O4/c1-15-13-31-27-22(35)11-25-30(26(15)27)12-18(30)14-34(25)29(37)21-9-17-8-19(6-7-20(17)33-21)32-28(36)24-10-16-4-2-3-5-23(16)38-24/h2-11,13,18,31,33H,12,14H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRVKDUQDLJUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110314-48-2
Record name Adozelesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110314-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adozelesin
Reactant of Route 2
Adozelesin
Reactant of Route 3
Reactant of Route 3
Adozelesin
Reactant of Route 4
Reactant of Route 4
Adozelesin
Reactant of Route 5
Adozelesin
Reactant of Route 6
Adozelesin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。